4-Hydroxybenzaldehyde rhamnoside
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Overview
Description
4-Hydroxybenzaldehyde rhamnoside is a natural glycoside compound, primarily found in certain plants such as egg flowers. It is a condensate of 4-Hydroxybenzaldehyde and rhamnose, forming a white crystalline solid with slight solubility in water and high solubility in ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde rhamnoside can be synthesized from 4-[(2,3,4-Tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]benzaldehyde. The reaction involves methanol and sodium methylate, conducted at ambient temperature for three hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods with scale-up adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzaldehyde rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone.
Reduction: Reduction reactions can yield 4-hydroxybenzyl alcohol.
Substitution: Substitution reactions can produce derivatives like anisaldehyde and p-hydroxycinnamaldehyde.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Dimethyl sulfate for methylation reactions.
Major Products:
Oxidation: Hydroquinone.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Anisaldehyde, p-hydroxycinnamaldehyde.
Scientific Research Applications
4-Hydroxybenzaldehyde rhamnoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in plant metabolism and enzymatic reactions.
Medicine: Investigated for its potential antioxidant and neuromodulatory effects.
Industry: Utilized in the production of pharmaceuticals and flavoring agents
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde rhamnoside involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase and 4-aminobutyrate aminotransferase, affecting neurotransmitter levels and oxidative stress pathways . The compound’s effects are mediated through its ability to modulate enzymatic activities and influence cellular signaling pathways.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: A structural isomer with similar chemical properties but different biological activities.
2-Hydroxybenzaldehyde (Salicylaldehyde): Another isomer with distinct applications in medicine and industry.
3-Hydroxybenzaldehyde: Differing in the position of the hydroxyl group, leading to varied reactivity and uses.
Uniqueness: 4-Hydroxybenzaldehyde rhamnoside is unique due to its glycosidic linkage with rhamnose, which imparts specific solubility and reactivity characteristics. This linkage also influences its biological activity, making it distinct from its non-glycosylated counterparts.
Properties
IUPAC Name |
4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXFUXBVKOEDM-HPMQQCADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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